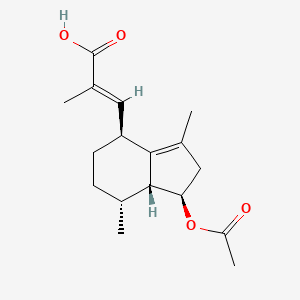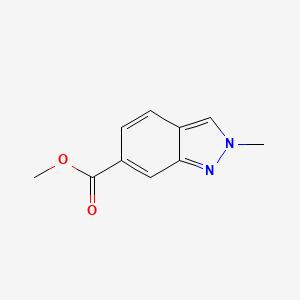
3-Methyl-1H-Indole-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1H-Indole-d8 , also known as 1H-Indole-2,4,5,6,7-d5 or 3-(Methyl-d3)-1H-indole-2,4,5,6,7-d5 , is a stable isotope-labeled compound. Its chemical formula is C₉H₈D₃N , with a molecular weight of approximately 139.22 g/mol . This indole derivative exhibits interesting properties and has applications in various fields.
Molecular Structure Analysis
The molecular structure of 3-Methyl-1H-Indole-d8 consists of an indole ring with a deuterium-labeled methyl group (D₃) at the 3-position. The IUPAC Standard InChI representation is: InChI=1S/C₉H₉N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H₃ .
properties
CAS RN |
697807-03-7 |
|---|---|
Product Name |
3-Methyl-1H-Indole-d8 |
Molecular Formula |
C9H9N |
Molecular Weight |
139.227 |
IUPAC Name |
2,4,5,6,7-pentadeuterio-3-(trideuteriomethyl)-1H-indole |
InChI |
InChI=1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3/i1D3,2D,3D,4D,5D,6D |
InChI Key |
ZFRKQXVRDFCRJG-JGUCLWPXSA-N |
SMILES |
CC1=CNC2=CC=CC=C12 |
synonyms |
β-Methylindole-d8; Scatole-d8; Skatol-d8; Skatole-d8; NSC 122024-d8; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)acetate](/img/structure/B569858.png)


![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride](/img/structure/B569864.png)
![[(2R)-oxolan-2-yl]methanamine hydrochloride](/img/structure/B569865.png)

![1,6-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B569869.png)
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-6-yl)urea](/img/structure/B569870.png)
![6-[4-[2-(2-Benzo[b][1,4]benzothiazepin-6-yloxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine](/img/structure/B569872.png)
